molecular formula C11H23NO B1636815 N-(1-methylethyl)octanamide

N-(1-methylethyl)octanamide

Cat. No.: B1636815
M. Wt: 185.31 g/mol
InChI Key: VEELBAIKCLTEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylethyl)octanamide is a secondary amide characterized by an octanoyl group (C₈H₁₅O) linked to an isopropylamine moiety. Its IUPAC name reflects the branching at the nitrogen atom, where the substituent is a 1-methylethyl (isopropyl) group. Amides like this are often utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-propan-2-yloctanamide

InChI

InChI=1S/C11H23NO/c1-4-5-6-7-8-9-11(13)12-10(2)3/h10H,4-9H2,1-3H3,(H,12,13)

InChI Key

VEELBAIKCLTEML-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC(C)C

Canonical SMILES

CCCCCCCC(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N-(1-methylethyl)octanamide and selected analogs:

Compound Name Key Substituent Molecular Formula Key Functional Groups Applications/Activity
This compound Isopropyl group C₁₁H₂₃NO Secondary amide Synthetic intermediate (inferred)
N-(4-amino-2-methylphenyl)octanamide Aromatic amino group C₁₅H₂₂N₂O Secondary amide, aromatic amine Potential bioactive molecule
(R,E)-N-(1-hydroxy-4-(tridecylthio)but-3-en-2-yl)octanamide Hydroxy, tridecylthio chain C₂₅H₄₇NO₂S Secondary amide, thioether, alcohol Inhibits sphingolipid metabolism, induces apoptosis
N-Hydroxyoctanamide Hydroxyl group on nitrogen C₈H₁₇NO₂ N-hydroxy amide Limited safety data available

Structural Implications :

  • Aromatic Derivatives (e.g., N-(4-amino-2-methylphenyl)octanamide): The aromatic ring introduces π-π interactions, increasing rigidity and possibly enhancing binding affinity in biological systems .
  • Hydroxy/Thioether Derivatives : Functional groups like hydroxyl or thioether moieties (e.g., in ) improve water solubility and enable hydrogen bonding, critical for biological activity .

Physicochemical Properties

While direct data for this compound are unavailable, extrapolations can be made from analogs:

Property This compound (Inferred) N-(4-amino-2-methylphenyl)octanamide N-Hydroxyoctanamide
Molecular Weight ~185.3 g/mol 246.35 g/mol 175.23 g/mol
pKa (Acid) ~16–17 (amide proton) 16.24 (calculated) Not reported
H-Bond Donors/Acceptors 1/2 2/2 2/3
LogD (lipophilicity) High (due to isopropyl) 2.1 (pH 5.5) Moderate (hydroxyl group)

Key Observations :

  • The isopropyl group in this compound likely increases hydrophobicity compared to N-hydroxy or aromatic derivatives.
  • Aromatic analogs exhibit lower lipophilicity (LogD ~2.1) due to polar amine groups, enhancing solubility in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.